2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride
Overview
Description
2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is a chemical compound with the CAS Number: 69187-60-6 . It has a molecular weight of 199.72 . The IUPAC name for this compound is 2,2-dimethyl-1-phenylpropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is 1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- The development of new synthesis methods for pharmaceutical intermediates often involves compounds with similar structures to 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride. For instance, the synthesis of Nifekalant hydrochloride, a key intermediate for cardiac arrhythmia treatment, showcases the use of related chemical frameworks in creating life-saving drugs (Sheng Shou-ri, 2007).
- Structural analysis of related compounds through X-ray diffraction and other techniques provides insights into their molecular geometry, helping to understand their reactivity and potential applications in synthesis (W. Nitek et al., 2020).
Material Science
- Derivatives of phenylpropanamines are studied for their potential in creating new materials with unique properties. For example, the examination of oxidized cellulose as a carrier for drug delivery systems demonstrates the interdisciplinary approach of utilizing organic compounds in material science to enhance the delivery of pharmaceuticals (L. Zhu et al., 2001).
Catalysis and Reaction Mechanisms
- Compounds within the same class as 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride have been employed as ligands or intermediates in catalytic processes, showcasing their importance in facilitating or driving chemical reactions. The synthesis and application of chiral palladacycle in asymmetric hydrophosphination reactions illustrate the role of similar compounds in catalysis and the synthesis of enantiomerically pure products (Yi Ding et al., 2010).
Pharmacological Research
- While direct applications in pharmacology for 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride were excluded from this overview, the methodologies and structural analysis techniques applied to similar compounds are crucial in the development and understanding of new pharmacological agents. Studies involving the synthesis of functionalized amino acid derivatives for anticancer agents highlight the broader impact of chemical research on medicinal chemistry (Vivek Kumar et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Like other amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a CYP2D6 inhibitor, which could impact the metabolism of other drugs .
Result of Action
The molecular and cellular effects of 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride’s action are currently unknown due to the lack of research on this compound .
properties
IUPAC Name |
2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOFDSTXFQCVDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.